Cas no 6996-81-2 (O,O'-Diethyl Methylphosphonothioate)

O,O'-Diethyl Methylphosphonothioate structure
6996-81-2 structure
Product Name:O,O'-Diethyl Methylphosphonothioate
CAS No:6996-81-2
MF:C5H13O2PS
MW:168.194281339645
CID:516203
PubChem ID:24868060
Update Time:2025-04-19

O,O'-Diethyl Methylphosphonothioate Chemical and Physical Properties

Names and Identifiers

    • Phosphonothioic acid,methyl-, O,O-diethyl ester
    • diethoxy-methyl-sulfanylidene-λ<sup>5</sup>-phosphane
    • O,O'-Diethyl methylphosphonothioate
    • O,O-Diethyl Methylphosphonothioate
    • diethoxymethylphosphino-1-thione
    • diethoxy-methyl-sulfanylidene
    • Diethyl methylphosphonothioate
    • methyl-phosphonothioic acid O,O'-diethyl ester
    • methyl-thiophosphonic acid O,O'-diethyl ester
    • Methyl-thiophosphonsaeure-O,O'-diaethylester
    • O,O′-Diethyl Methylphosphonothioate
    • O,O-diethyl methanephosphonothionate
    • Methylthiophosphonic acid O,O-diethyl ester
    • AMY16281
    • O,O-DIETHYLMETHYLPHOSPHONOTHIOATE
    • O,O-diethyl methylthiophosphonate
    • O,O'-Diethyl methylphosphonothioate, 97%
    • AKOS015916032
    • FT-0693797
    • CHEMBL5176138
    • DTXSID10220237
    • GEDUXIUTPVHAAV-UHFFFAOYSA-N
    • 4-Chloro-2-(4-methoxyanilino)benzoicacid
    • Diethoxy(methyl)phosphine sulfide
    • 6996-81-2
    • diethoxy-methyl-sulfanylidene-lambda5-phosphane
    • Phosphonothioic acid, methyl-, O,O-diethyl ester
    • SCHEMBL259973
    • Diethyl methylphosphonothionate
    • Diethoxy-Methyl-Thioxo-Phosphorane
    • O,O'-Diethyl Methylphosphonothioate
    • MDL: MFCD00015875
    • Inchi: 1S/C5H13O2PS/c1-4-6-8(3,9)7-5-2/h4-5H2,1-3H3
    • InChI Key: GEDUXIUTPVHAAV-UHFFFAOYSA-N
    • SMILES: S=P(C)(OCC)OCC

Computed Properties

  • Exact Mass: 168.03700
  • Monoisotopic Mass: 168.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 50.6A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.055 g/mL at 25 °C(lit.)
  • Melting Point: -84.3°C
  • Boiling Point: 76-79 °C/13 mmHg(lit.)
  • Flash Point: Fahrenheit: 165.2 ° f
    Celsius: 74 ° c
  • Refractive Index: n20/D 1.464(lit.)
  • PSA: 60.36000
  • LogP: 2.64930
  • Solubility: Not determined
  • Vapor Pressure: 1.7±0.3 mmHg at 25°C

O,O'-Diethyl Methylphosphonothioate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: H303+H313+H333
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

O,O'-Diethyl Methylphosphonothioate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
443360-1G
O,O'-Diethyl Methylphosphonothioate
6996-81-2 97%
1G
¥1309.3 2022-02-24
TRC
D444584-10mg
O,O'-Diethyl Methylphosphonothioate
6996-81-2
10mg
$64.00 2023-05-18
TRC
D444584-50mg
O,O'-Diethyl Methylphosphonothioate
6996-81-2
50mg
$75.00 2023-05-18
TRC
D444584-100mg
O,O'-Diethyl Methylphosphonothioate
6996-81-2
100mg
$110.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-236229-1 g
O,O'-Diethyl methylphosphonothioate,
6996-81-2
1g
¥933.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-236229-1g
O,O'-Diethyl methylphosphonothioate,
6996-81-2
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¥933.00 2023-09-05
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